2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

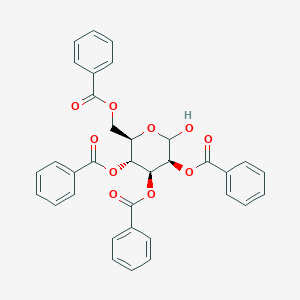

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-FUDYUEBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921103 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113544-59-5 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance As a Protected D Mannopyranose Derivative

The foundational significance of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in glycoscience stems from its nature as a fully protected derivative of D-mannose, a ubiquitous monosaccharide in nature. researchgate.net The four benzoyl groups serve as robust "protecting groups," masking the reactive hydroxyl (-OH) functionalities of the mannose ring. This protection is crucial as it prevents unwanted side reactions during complex synthetic sequences, thereby allowing chemists to direct reactions to specific positions on the sugar molecule with high precision. usbio.netsigmaaldrich.com

The stability of the benzoyl esters to a wide range of reaction conditions makes this compound a reliable and versatile building block. usbio.net Furthermore, the electron-withdrawing nature of the benzoyl group at the C-2 position plays a critical role in influencing the stereochemical outcome of glycosylation reactions. This "neighboring group participation" directs the formation of the desired α-glycosidic linkages, which are characteristic of many biologically important mannose-containing glycans. The ability to be readily converted into various glycosyl donors, such as trichloroacetimidates and glycosyl bromides, further underscores its fundamental importance as a precursor in the synthesis of complex carbohydrates. usbio.netnih.gov

| Property | Value |

| IUPAC Name | [(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

| Molecular Formula | C₃₄H₂₈O₁₀ |

| Molecular Weight | 596.6 g/mol |

| CAS Number | 113544-59-5 |

| Appearance | White to off-white solid |

Note: The properties in this table are based on publicly available data. prepchem.com

Strategic Role in the Synthesis of Complex Oligosaccharides and Glycoconjugates

The strategic importance of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is most evident in its application as a glycosyl donor in the assembly of complex oligosaccharides and glycoconjugates. These molecules play vital roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The synthesis of such complex structures requires a carefully planned strategy, and benzoylated mannose donors are often key players.

A prime example of its strategic use is in the synthesis of high-mannose N-glycans. These are crucial for the proper folding of glycoproteins and are involved in various biological recognition events. nih.gov For instance, 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (B1259523), derived from the parent compound, serves as an efficient glycosyl donor. usbio.netnih.gov In one synthetic approach to a mannose-containing analogue of a branched glucohexaose, a trisaccharide donor containing a 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl unit was coupled with a trisaccharide acceptor to form the target hexasaccharide. nih.gov The benzoyl groups not only direct the stereochemistry of the newly formed glycosidic bond but can also be selectively removed under basic conditions without affecting other protecting groups like benzyl (B1604629) ethers, allowing for further elaboration of the oligosaccharide chain.

Furthermore, the regioselectivity of glycosylation can be influenced by the choice of protecting groups on the glycosyl donor. Studies have shown that the use of a d-mannopyranosyl trichloroacetimidate donor with benzoyl groups can lead to different regiochemical outcomes compared to donors with other protecting groups like acetates. nih.gov This allows chemists to strategically choose their protecting group to achieve the desired linkage in complex oligosaccharide synthesis. The compound has also been utilized in the synthesis of mannose-containing glycoconjugates, which are important for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems. rsc.orgnih.gov

Historical Context and Evolution of Its Application in Glycoscience

Development of Structural and Functional Models for Molybdenum-Dependent Enzymes

The primary challenge in understanding molybdoenzymes lies in the complexity of their active sites, which feature a molybdenum atom coordinated to a unique pyranopterin dithiolene ligand, known as the molybdenum cofactor (Moco). nih.govbrynmawr.edu Synthetic models, or analogues, provide a simplified and controlled chemical environment to probe specific aspects of the native system. nih.govnih.gov Molybdenum dithiocarbamate complexes, such as dioxo(N,N-diethyldithiocarbamato)molybdenum(VI), have been developed as foundational models because their dithiocarbamate ligands effectively mimic the sulfur-rich coordination environment provided by the dithiolene portion of Moco. researchgate.net

Early models helped establish the coordination preferences of molybdenum and confirmed the presence of sulfur donor atoms and terminal oxo ligands, which are critical for catalytic activity. nih.gov The development of these models has progressed from simple structural mimics to sophisticated functional analogues capable of performing reactions characteristic of molybdoenzymes, such as oxygen atom transfer (OAT). nih.govnih.gov The N,N-diethyldithiocarbamate ligand provides a stable MoS2 core, allowing for the isolation and study of molybdenum in various oxidation states (IV, V, and VI) that are relevant to the enzymatic catalytic cycle. researchgate.netmdpi.comrsc.org

Table 1: Comparison of Molybdenum Oxidation States in Enzymes and Model Systems

| Oxidation State | Role in Molybdoenzymes | Relevance in Dithiocarbamate Models |

|---|---|---|

| Mo(VI) | Oxidized, resting state of many enzymes (e.g., Sulfite Oxidase) | Stable dioxo-Mo(VI) complexes like [MoO2(S2CNEt2)2] are readily synthesized as structural models for the oxidized active site. |

| Mo(V) | Intermediate state, often EPR-active | Mononuclear Mo(V) complexes can be generated, though binuclear species are also common; used to study electronic structure. researchgate.net |

Mimicry of Active Site Structures and Reactivity in Molybdoenzymes

A key goal of bioinorganic modeling is to replicate the precise geometric and electronic structure of the enzyme's active site. nih.gov The [MoO2]2+ core coordinated by two bidentate N,N-diethyldithiocarbamate ligands creates a distorted octahedral geometry. This structure is a close analogue to the oxidized active sites of the sulfite oxidase and DMSO reductase families of molybdoenzymes, which feature a central molybdenum atom coordinated by two oxo groups and sulfur atoms from the Moco. nih.govepa.gov

Spectroscopic and crystallographic studies of complexes like [MoO2(S2CNEt2)2] provide detailed information on bond lengths and angles, which can be compared to data obtained from enzyme studies (e.g., EXAFS - Extended X-ray Absorption Fine Structure).

Table 2: Selected Structural Parameters of a Molybdoenzyme Model

| Parameter | [MoO2(S2CNEt2)2] | Notes |

|---|---|---|

| Mo=O bond length | ~1.70 Å | Typical for cis-dioxomolybdenum(VI) complexes. |

| Mo-S bond length | ~2.48 Å | Reflects the coordination of the dithiocarbamate sulfur atoms. |

| O=Mo=O angle | ~104° | Characteristic of the cis-[MoO2]2+ unit. |

| S-Mo-S angle | ~75° | The bite angle of the chelating dithiocarbamate ligand. |

(Data are representative values for this class of compounds.)

Functionally, these models mimic the oxygen atom transfer (OAT) reactivity that is the hallmark of many molybdoenzymes. ias.ac.inepa.gov For example, a reduced mono-oxo Mo(IV) dithiocarbamate complex can be generated, which can then abstract an oxygen atom from a substrate like dimethyl sulfoxide (DMSO) to regenerate the dioxo-Mo(VI) state, thereby completing a catalytic cycle. nih.govbiorxiv.org

Investigation of Molybdenum Cofactors and Dithiolene Ligand Roles in Biological Systems

All known molybdenum-containing enzymes, with the exception of nitrogenase, contain the pyranopterin dithiolene cofactor (Moco). mdpi.commdpi.com This cofactor is not merely a scaffold; its dithiolene moiety is a "non-innocent" ligand, meaning it is redox-active and participates directly in the enzyme's electronic structure and catalytic mechanism. nih.govmdpi.com The dithiolene ligand system can modulate the redox potential of the molybdenum center and act as an electronic buffer, accommodating changes in electron density as the metal cycles through different oxidation states. nih.govmdpi.com

While dithiocarbamate ligands in models like [MoO2(S2CNEt2)2] lack the complex pterin heterocycle of the native Moco, they effectively model the core dithiolene-like sulfur coordination. nih.gov By studying these simpler analogues, researchers can isolate the electronic contributions of the sulfur ligation from the effects of the pterin. Studies comparing dithiocarbamate models to true dithiolene models reveal how the broader ligand structure fine-tunes the properties of the metal center. nih.gov For instance, the dianionic nature of the native pyranopterin dithiolate ligand system creates a more electron-rich environment compared to the monoanionic dithiocarbamate ligands, which has significant consequences for the metal's reactivity. nih.gov

Electron Transfer Principles in Enzyme Analogues

The catalytic function of molybdoenzymes is fundamentally based on controlled electron transfer, often coupled with proton transfer (CEPT). nih.govrsc.org The ligand environment plays a crucial role in tuning the redox potentials of the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) couples to match the thermodynamic requirements of a specific substrate reaction. mdpi.com

Electrochemical studies on model complexes, including dithiocarbamates, provide direct insight into these principles. The redox potential of the molybdenum center can be systematically varied by changing the substituents on the dithiocarbamate ligand, demonstrating the profound electronic influence of the coordination sphere. rsc.orgresearchgate.net

A critical insight gained from these models is how the ligand system can direct reaction pathways. For example, in studies of a tungsten-sulfide dithiocarbamate complex—an analogue for formate dehydrogenase—it was found that the complex reacted with formate via electron transfer. nih.gov This contrasts with the biological enzyme, which proceeds via hydride transfer. The difference was attributed to the more oxidizing potential of the metal center supported by the dithiocarbamate ligands compared to the more reducing environment created by the native pyranopterin dithiolene cofactor. nih.gov This highlights how dithiocarbamate models are instrumental in dissecting the intricate relationship between ligand-induced electronic structure and catalytic function, providing a clearer understanding of the principles governing electron transfer in their biological counterparts. rsc.orgdntb.gov.ua

Anomeric Reactivity and Stereochemical Control in Transformations

The anomeric center (C-1) of this compound is a focal point of its chemical reactivity. The nature of the protecting groups and the inherent electronic effects of the mannopyranose ring system govern the stereoselectivity observed in reactions at this position.

Influence of Benzoyl Protecting Groups on Anomeric Selectivity and Kinetic Anomeric Effect

The benzoyl groups at positions O-2, O-3, O-4, and O-6 are not merely passive spectators in chemical reactions. Their electron-withdrawing nature deactivates the glycosyl donor, making it more stable. wiley-vch.de This is a key principle in the "armed-disarmed" strategy of oligosaccharide synthesis, where a more reactive "armed" donor (often protected with electron-donating groups like benzyl (B1604629) ethers) can be selectively coupled with a less reactive "disarmed" acceptor like a benzoylated sugar. wiley-vch.de

The C-2 benzoyl group, in particular, exerts a powerful influence through neighboring group participation. nih.govresearchgate.net In glycosylation reactions, this participation leads to the formation of a bicyclic dioxolenium ion intermediate. nih.govresearchgate.net This intermediate effectively shields one face of the anomeric carbon, directing the incoming nucleophile to attack from the opposite face. In the case of mannose derivatives, where the C-2 substituent is axial, this typically favors the formation of β-glycosides. nih.gov

The anomeric effect, a stereoelectronic phenomenon, also plays a significant role. wikipedia.orgyoutube.comrsc.org It describes the tendency for a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over a sterically less hindered equatorial one. wikipedia.org This is attributed to a stabilizing hyperconjugation interaction between a lone pair of the ring heteroatom (oxygen) and the antibonding σ* orbital of the anomeric substituent's C-O bond. youtube.com In the context of this compound, the interplay between the anomeric effect and the steric and electronic influences of the benzoyl groups dictates the equilibrium position of the anomers and the stereochemical outcome of reactions.

Mechanistic Pathways of Anomeric Deacylation and Interconversion (e.g., debenzoylation)

The selective removal of the anomeric acyl group, or deacylation, is a crucial transformation. Studies have shown that the deacylation of peracylated sugars can be achieved using Lewis acids. mdpi.com For instance, the debenzoylation of α-D-mannose per(3-bromo)benzoate has been shown to yield 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating an inversion of configuration at the anomeric center. mdpi.com

This transformation is believed to proceed through the formation of an oxonium ion intermediate. mdpi.com The subsequent attack of a nucleophile, such as water during workup, on this intermediate determines the final anomeric configuration. The stereochemical outcome is influenced by the facial preference of the nucleophilic attack on the planar oxonium ion. mdpi.com The small coupling constant (J-value) between H-1 and H-2 in the NMR spectrum of the product, typically around 1.2 Hz, is a strong indicator of a β-configuration at the anomeric site. mdpi.com

Glycosylation Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable glycosyl donors in the synthesis of both O- and C-glycosides. The success of these reactions hinges on the effective activation of the donor and the reactivity of the acceptor molecule.

Formation of O-Glycosides: Donor Activation and Acceptor Reactivity

The formation of O-glycosidic bonds is a cornerstone of carbohydrate chemistry. nih.gov Derivatives of this compound, such as glycosyl halides or thioglycosides, are commonly employed as glycosyl donors. acs.orgnih.gov The benzoyl groups render these donors "disarmed," requiring a promoter, typically a Lewis acid, to activate the anomeric center for nucleophilic attack by a glycosyl acceptor. wiley-vch.de

The stereoselectivity of O-glycosylation is highly dependent on the reaction conditions and the nature of the protecting groups. While the C-2 benzoyl group's neighboring group participation generally favors β-glycoside formation, α-glycosides can also be obtained. researchgate.netnih.gov For example, using 4- and 6-acyl remote group participation in a galactosyl phosphite (B83602) donor has been shown to result in high α-anomeric selectivity. researchgate.net The choice of solvent and temperature can also significantly influence the stereochemical outcome. researchgate.netacs.org For instance, in some systems, 1,2-cis glycoside formation is favored in concentrated solutions, while α-glycosides are formed in dilute solutions. nih.gov

The reactivity of the glycosyl acceptor is another critical factor. Steric hindrance around the acceptor's hydroxyl group can impede the reaction. The regioselectivity of glycosylation, when multiple hydroxyl groups are available on the acceptor, is also a key consideration. nih.gov

Synthesis of C-Glycosides: Organometallic and Radical-Mediated Approaches

C-glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are stable mimics of O-glycosides and are of significant interest in medicinal chemistry. The synthesis of C-glycosides from mannose derivatives can be achieved through various methods, including organometallic and radical-mediated approaches.

Another powerful tool for C-C bond formation is the Wittig-Horner reaction (also known as the Horner-Wadsworth-Emmons reaction). organic-chemistry.orgmdpi.comwikipedia.org This reaction involves the condensation of a stabilized phosphorus ylide with a carbonyl compound. In the context of carbohydrate chemistry, a lactone derived from 2,3,4,6-tetra-O-benzoyl-D-mannose can be reacted with a stabilized ylide to form an exocyclic double bond at the anomeric position, which can then be further manipulated to generate C-glycosides. nih.gov Studies have shown that the reaction of 2,3,4,6-tetra-O-benzylmannono-1,5-lactone with stabilized ylides predominantly yields the (E)-mannosylidene derivatives. nih.gov

Selective Functional Group Manipulations and Derivatizations on the Pyranose Scaffold

The benzoyl groups on the mannopyranose ring, while crucial for controlling reactivity and selectivity, often need to be removed or modified in subsequent synthetic steps. The selective manipulation of these protecting groups is a key aspect of synthetic carbohydrate chemistry.

The stability of benzoyl esters allows for the selective deprotection of other protecting groups that may be present in the molecule. For example, if a molecule contains both benzyl and benzoyl ethers, the benzyl ethers can often be removed under conditions that leave the benzoyl esters intact. umich.edu

Conversely, the benzoyl groups themselves can be removed under basic conditions, typically using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). This global deprotection step reveals the free hydroxyl groups of the mannose core, which can then be further functionalized.

Furthermore, the presence of the four benzoyl groups allows for regioselective reactions at other positions if they are differentially protected. For instance, if the anomeric position is protected as a thioglycoside, it can be selectively activated for glycosylation without affecting the benzoyl esters on the rest of the ring. This orthogonality of protecting groups is a fundamental principle in the synthesis of complex carbohydrates.

Comparative Studies of Reactivity with Other Benzoylated Hexopyranoses (e.g., D-glucose, D-galactose derivatives)

The reactivity of glycosyl donors is a critical factor that dictates the outcome of glycosylation reactions, influencing both yield and stereoselectivity. The protecting groups on the sugar ring play a paramount role in modulating this reactivity. Benzoyl groups, being electron-withdrawing, generally decrease the reactivity of a glycosyl donor compared to electron-donating groups like benzyl ethers. This "disarming" effect is crucial for controlling reaction pathways. The comparison between this compound and its D-glucose and D-galactose counterparts reveals fundamental differences in reactivity that stem directly from their stereochemistry, particularly at the C2 position.

The general order of reactivity for glycosyl donors, when comparing the sugar cores, has been observed to be Mannose > Glucose > Galactose. fu-berlin.de This indicates that, under similar conditions, mannosyl donors are inherently more reactive than glucosyl and galactosyl donors. fu-berlin.de

Table 1: Relative Deactivation by Benzoyl Protecting Groups on a Pyranoside Donor

Comparison of the deactivating effect of a single benzoyl group at different positions relative to a per-benzylated rhamnoside (6-deoxy-mannoside) donor in a competitive glycosylation reaction.

| Donor Protecting Groups | Position of Benzoyl Group | Relative Reactivity Factor | Reference |

|---|---|---|---|

| 2,3,4-tri-O-benzyl (Reference) | - | 1.0 | psu.edu |

| 3,4-di-O-benzyl-2-O-benzoyl | C2 | 1/26 | psu.edu |

| 2,4-di-O-benzyl-3-O-benzoyl | C3 | 1/8.9 | psu.edu |

| 2,3-di-O-benzyl-4-O-benzoyl | C4 | 1/3.1 | psu.edu |

Reactivity of Benzoylated D-Glucose and D-Galactose Derivatives

For D-glucose and D-galactose, the C2-hydroxyl group is in an equatorial orientation. When this position is protected with a benzoyl group, it can readily participate in the glycosylation reaction mechanism. This process, known as neighboring group participation, involves the C2-benzoyl group attacking the anomeric center as the leaving group departs, forming a stable, five-membered dioxolanylium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol must then occur from the side opposite to this bulky intermediate, which is the α-face. This results in the highly stereoselective formation of the 1,2-trans glycosidic bond. For D-glucose and D-galactose, this translates to a strong preference for β-glycosides. This high predictability makes perbenzoylated glucose and galactose donors reliable reagents for the synthesis of β-glycosides. While both follow this mechanism, galactose donors are generally observed to be less reactive than their glucose counterparts. fu-berlin.de

Unique Reactivity of this compound

In stark contrast, this compound has its C2-benzoyl group in an axial orientation. This stereochemistry prevents the oxygen of the C2-ester from reaching the anomeric center to provide neighboring group participation. The absence of this directing effect means the stereochemical outcome of the glycosylation is not predetermined by the formation of a stable intermediate. Instead, the reaction may proceed through other pathways, such as an SN1-like mechanism involving a more transient oxocarbenium ion or an SN2-like displacement.

The result is that glycosylation reactions with benzoylated mannose donors are often less stereoselective and highly dependent on the specific reaction conditions, including the promoter, solvent, and temperature. While the formation of the 1,2-trans product (α-mannoside) is often favored thermodynamically, achieving the synthetically challenging 1,2-cis linkage (β-mannoside) is possible under certain conditions, though it remains a significant challenge in carbohydrate chemistry. nih.govresearchgate.net

This fundamental mechanistic difference is highlighted by studies on the deacylation of peracylated sugars. While perbenzoylated glucose and galactose derivatives retain their anomeric α-configuration during deacylation, α-D-mannose perbenzoate undergoes a conversion to yield the β-anomer, indicating a different reactivity and facial preference for the intermediate mannosyl oxonium ion. mdpi.com

Table 2: Comparison of Reactivity and Stereochemical Outcome for Perbenzoylated Hexopyranose Donors

Summary of the key differences in glycosylation reactions involving per-O-benzoylated D-glucose, D-galactose, and D-mannose.

| Hexopyranose Derivative | C2-Benzoyl Orientation | Neighboring Group Participation | Predominant Product Stereochemistry | General Reactivity Trend |

|---|---|---|---|---|

| D-Glucose | Equatorial | Yes | 1,2-trans (β-glycoside) | Intermediate |

| D-Galactose | Equatorial | Yes | 1,2-trans (β-glycoside) | Lowest |

| D-Mannose | Axial | No | Condition-dependent (often 1,2-trans, α-glycoside) | Highest |

Stereochemical Investigations and Conformational Analysis of 2,3,4,6 Tetra O Benzoyl D Mannopyranose Systems

Elucidation of Anomeric Configuration in Reaction Products

A key method involves the Koenigs-Knorr condensation. For instance, the reaction of 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide with an alcohol typically yields α-linked (1,2-cis) disaccharides. cdnsciencepub.com The stereochemical outcome is influenced by several factors, including the participation of neighboring groups. The benzoyl group at C-2 can form a dioxolenium ion intermediate, which often directs the stereoselectivity of the glycosylation. nih.gov

In contrast, reactions can also lead to an inversion of configuration. A study on the debenzoylation of α-D-mannose per(3-bromo)benzoate using aluminum chloride resulted in the formation of 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose. mdpi.com The confirmation of this β-configuration was unequivocally established by the small proton-proton coupling constant (³J(H-1,H-2)) of 1.2 Hz observed in the ¹H-NMR spectrum. mdpi.com

The magnitude of this ³J(H-1,H-2) coupling constant is diagnostic for the anomeric linkage in pyranose rings. A small coupling constant (typically 1-4 Hz) is indicative of a gauche relationship between H-1 and H-2, which corresponds to an α-mannopyranoside (axial H-1). Conversely, a large coupling constant (typically 7-8 Hz) signifies an anti-periplanar relationship, characteristic of a β-mannopyranoside (equatorial H-1). nih.gov

| Anomeric Configuration | Typical ³J(H-1,H-2) Coupling Constant (Hz) | Dihedral Angle (H-1-C-1-C-2-H-2) |

| α (axial-equatorial) | 1 - 4 | ~60° |

| β (equatorial-equatorial) | 7 - 8 | ~180° |

Conformational Preferences of the D-Mannopyranose Ring System

The D-mannopyranose ring is not planar but exists in various three-dimensional conformations, with the chair conformations (⁴C₁ and ¹C₄) being the most stable. The presence of four bulky benzoyl groups in 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose significantly influences the conformational equilibrium of the pyranose ring.

Experimental Determination of Ring Conformation (e.g., Nuclear Overhauser Effect (nOe) in NMR, X-ray Crystallography)

The precise three-dimensional structure and preferred conformation of acylated mannopyranose derivatives can be determined experimentally using high-resolution techniques like X-ray crystallography and Nuclear Overhauser Effect (nOe) spectroscopy.

Nuclear Overhauser Effect (nOe) in NMR: In solution, nOe experiments are powerful for determining spatial proximity between protons. For a mannopyranose ring in a ⁴C₁ chair conformation, specific nOe correlations can be predicted and observed. For instance, in an α-anomer, correlations would be expected between the axial H-1 and the axial protons H-3 and H-5. In a study determining the anomeric configuration of acetylated D-mannopyranosyl azides, one-dimensional NOESY techniques were instrumental in confirming the structures alongside X-ray crystallography. uq.edu.au These techniques allow for the mapping of through-space interactions, which helps to build a model of the molecule's conformation in solution.

Impact of the Benzoyl Protecting Groups on Ring Flexibility and Stability

The four large, sterically demanding benzoyl groups have a profound impact on the conformational dynamics of the mannopyranose ring. These groups significantly restrict the flexibility of the pyranose ring, effectively locking it into its most stable conformation, which for D-mannose derivatives is typically the ⁴C₁ chair.

The stability of this conformation is influenced by several factors:

Steric Hindrance: The bulky benzoyl groups introduce significant steric strain. In the ⁴C₁ chair of D-mannose, the C-2 hydroxyl (and thus the benzoyl group) is in an axial position. The interactions between this axial group and the other substituents, particularly the axial protons, are a major consideration. However, the alternative ¹C₄ chair would place the large C-5 (CH₂OBz) group in an axial position, which is generally more destabilizing.

Neighboring Group Participation: The benzoyl group at C-2 is known to participate in reactions at the anomeric center by forming a stable dioxolenium ion intermediate. nih.gov This tendency to participate implies a specific spatial orientation that is favored, further influencing the conformational stability of the ground state.

Detailed Analysis of the Anomeric Effect and its Stereoelectronic Contributions

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position, despite the expected steric hindrance. scripps.edu This effect is a departure from simple steric considerations and arises from a stabilizing interaction between the lone pair of electrons on the endocyclic ring oxygen (O-5) and the antibonding (σ*) orbital of the C-1—substituent bond. mdpi.com

The anomeric effect is typically discussed in two parts:

Endo-anomeric effect: Involves the interaction between the endocyclic oxygen (O-5) lone pair and the exocyclic C-1—O bond. mdpi.com This is the classical anomeric effect that stabilizes the axial orientation of the anomeric substituent.

Exo-anomeric effect: Pertains to the orientation of the aglycone (the non-sugar part) of a glycoside, influencing the rotation around the C-1—O bond. mdpi.com

In the context of this compound, the anomeric hydroxyl group can exist in either the α (axial) or β (equatorial) position. The anomeric effect would provide additional stabilization to the α-anomer. The magnitude of this effect is influenced by the solvent, with lower polarity solvents generally favoring the anomeric effect.

The interplay of the anomeric effect with steric factors is crucial in mannose derivatives. The ⁴C₁ conformation of mannose places the C-2 substituent in an axial position. In the α-anomer, this leads to a diaxial interaction between the C-1 and C-2 substituents, which is sterically unfavorable. In the β-anomer, the C-1 substituent is equatorial, avoiding this diaxial interaction. Therefore, the final anomeric equilibrium is a balance between the stabilizing anomeric effect favoring the α-anomer and unfavorable steric interactions also present in the α-anomer. Experimental results, such as the observed inversion of configuration upon debenzoylation, underscore the delicate balance of these competing stereoelectronic and steric forces. mdpi.com

Computational and Theoretical Studies on 2,3,4,6 Tetra O Benzoyl D Mannopyranose

Application of Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be an invaluable computational method for elucidating the reaction mechanisms involving mannose derivatives. DFT calculations can model the electronic structure of molecules and predict the energetics of different reaction pathways, including the identification of transition states and intermediates.

For instance, DFT studies have been instrumental in understanding the deacylation of peracylated sugars. A study on the deacetylation of β-D-glucose pentaacetate using DFT (B3LYP/6-31G*) revealed insights into the anomeric effect during the reaction. mdpi.com While this study focused on a glucose derivative, the principles are applicable to mannose analogues. Experimental work has shown that the debenzoylation of α-D-mannose per(3-bromo)benzoate yields 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating an inversion of configuration at the anomeric center. mdpi.com This suggests the formation of an oxonium ion intermediate, a process that can be effectively modeled using DFT to understand the facial selectivity of the subsequent nucleophilic attack by water. mdpi.com

Furthermore, DFT calculations have been applied to investigate β-mannosylation reactions. Studies have shown that in certain reactions, the oxygen atoms at C2, C3, and C6 of mannose can enhance the acidity of the anomeric hydroxyl group, facilitating deprotonation. nih.gov DFT calculations support the idea that chelation of a cesium ion with these oxygen atoms favors the formation of an equatorial anomeric alkoxide, which in turn leads to a highly stereoselective alkylation to produce the β-anomer. nih.gov

In the context of enzymatic reactions, while direct DFT studies on 2,3,4,6-tetra-O-benzoyl-D-mannopyranose are not prevalent, related research on mannosyltransferases provides a framework. For enzymes like PimA, which transfers mannose from a donor to an acceptor, understanding the reaction mechanism is crucial. nih.govacs.org QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which often employ DFT for the quantum mechanical part, are suggested to be necessary to fully elucidate the mannose transfer mechanism, including the nature of the transition state. nih.gov

Molecular Modeling and Quantum Chemical Calculations for Conformational Energy Landscapes

The three-dimensional structure of a carbohydrate is not static; it exists as an equilibrium of different conformations. Molecular modeling and quantum chemical calculations are essential for mapping the conformational energy landscape, which describes the relative energies of these different spatial arrangements.

For mannose derivatives, a key area of conformational analysis is the orientation of the hydroxymethyl group (C6). researchgate.net The rotation around the C5-C6 bond leads to three main staggered conformers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). researchgate.netresearchgate.net The populations of these rotamers can be influenced by the nature of substituents on the sugar ring. researchgate.net For instance, the population of the gt rotamer has been shown to increase with the increasing pKa of an alcohol bonded as an aglycon. researchgate.net

Computational methods, including a combination of Monte Carlo conformational searches followed by DFT optimization and single-point energy calculations, have been successfully used to characterize the preferred conformations of mannose-based oxepines. rsc.org In these studies, calculated coupling constants for all unique low-energy conformations are weighted based on a Boltzmann distribution and compared with experimental NMR data to validate the computational model. rsc.org

Quantum chemical methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) have been used to calculate the energy of isolated mannose derivatives, with geometry optimization considering multiple degrees of freedom. researchgate.net Such calculations, combined with models for solvation energy, help in understanding the influence of the solvent on the conformational preferences. researchgate.net

Theoretical Prediction of Reactivity, Stereoselectivity, and Transition States

Theoretical methods are increasingly used to predict the reactivity and stereoselectivity of glycosylation reactions, which are fundamental to carbohydrate chemistry. These predictions are often based on the analysis of transition state structures and the energies of competing reaction pathways.

The reactivity of a glycosyl acceptor alcohol can significantly impact the yield and stereoselectivity of a glycosylation reaction. rsc.org Systematic studies, combining experimental screening with computational analysis, have started to build structure-reactivity guidelines. For mannose acceptors, the orientation of neighboring groups is a crucial factor. For example, having an axially oriented neighboring group can influence the reactivity of a hydroxyl group compared to a situation where both neighbors are equatorial. rsc.org

In the context of mannosylation, achieving β-selectivity is a significant challenge. Theoretical studies have explored the factors governing this selectivity. For instance, in certain β-mannosylation reactions, DFT calculations have been used to propose a revised mechanism involving the formation of an equatorial anomeric alkoxide stabilized by chelation. nih.gov

Computational modeling can also provide insights into the transition states of glycosylation reactions. While direct modeling of the transition state for reactions involving this compound is specific to the reaction conditions, general principles can be inferred from related systems. For enzymatic mannose transfer, it has been hypothesized that the reaction may proceed through a transition state with significant oxocarbenium ion character. nih.govacs.org Further QM/MM studies are needed to precisely define the geometry and energetics of such transition states. nih.gov

Computational Insights into the Anomeric Effect and Influence of Protecting Groups

The anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a cyclic sugar to prefer an axial orientation over a sterically less hindered equatorial orientation, is a cornerstone of carbohydrate chemistry. Computational methods have provided deep insights into the nature and consequences of this effect.

Theoretical calculations can quantify the stabilizing interactions that give rise to the anomeric effect, such as the hyperconjugation between the lone pair of the endocyclic oxygen and the antibonding orbital of the C1-substituent bond (n -> σ*). In some systems, a "reverse anomeric effect" has been observed, where the equatorial anomer is more stable. mdpi.com Theoretical calculations have shown that this can be due to the elimination of the stabilizing exo-anomeric effect in the axial anomer, for example, through the formation of an intramolecular hydrogen bond. mdpi.com

Protecting groups are essential in carbohydrate synthesis, and their influence on reactivity and stereoselectivity is profound, yet often not fully understood from a purely experimental standpoint. nih.govdntb.gov.ua Computational studies are crucial for dissecting the electronic and steric effects of protecting groups.

For mannose donors, the use of a 4,6-O-benzylidene protecting group is known to often lead to excellent β-selectivity in glycosylation reactions. nih.gov The prevailing hypothesis was that the benzylidene group locks the pyranose ring in a conformation that is less reactive, thereby stabilizing an α-triflate intermediate which then leads to the β-product. nih.gov However, computational and experimental studies on a carbon analogue of the benzylidene-protected donor challenged this, suggesting a more complex interplay of factors. nih.gov

The benzoyl groups in this compound also exert a significant influence. A systematic study on the effect of protecting groups on glycosyl acceptor reactivity showed that benzoylation at different positions on a mannose acceptor has distinct effects on the reactivity of the remaining free hydroxyl groups. rsc.org For instance, benzoylation of the equatorial C4-OH significantly reduces reactivity, while benzoylation of the axial C2-OH has a smaller effect. rsc.org These observations highlight the intricate and position-dependent influence of protecting groups, which can be rationalized and predicted through computational modeling.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2,3,4,6 Tetra O Benzoyl D Mannopyranose and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms and the stereochemistry of the molecule.

In ¹H NMR, the chemical shifts of the ring protons are influenced by the electron-withdrawing benzoyl groups, typically appearing in the downfield region. The coupling constants (J-values) between adjacent protons are particularly diagnostic of their dihedral angles, which in turn define the conformation of the pyranose ring. For instance, a small coupling constant between H-1 and H-2 (¹JH1,H2) is indicative of a β-configuration at the anomeric center in some mannose derivatives. mdpi.com One-dimensional selective TOCSY experiments can be utilized to isolate the signals of individual anomers (α and β), which often exist in equilibrium in solution, allowing for unambiguous assignment of their respective proton signals. acs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for assigning all the signals in the often-crowded NMR spectra of complex carbohydrate derivatives.

| Proton | Observed Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) |

| H-1 (anomeric) | 5.0 - 6.5 | J1,2: ~1-3 Hz (α), ~8-10 Hz (β) |

| Ring Protons (H-2 to H-5) | 4.0 - 6.0 | Jvicinal: ~2-10 Hz |

| H-6a, H-6b | 3.5 - 4.5 | Jgeminal: ~10-12 Hz |

| Benzoyl Protons | 7.2 - 8.2 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific anomer being analyzed.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is primarily used to confirm its molecular weight and to gain structural insights through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₃₄H₂₈O₁₀, corresponding to a molecular weight of approximately 596.58 g/mol . nih.govglpbio.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which helps to confirm the elemental composition.

Under the energetic conditions of the mass spectrometer, the parent molecule can fragment in predictable ways. The analysis of these fragment ions can help to confirm the presence of the benzoyl protecting groups and the mannose core. Common fragmentation pathways include the loss of benzoyl groups (C₇H₅O, 105 Da) or benzoic acid (C₇H₆O₂, 122 Da).

| Ion | m/z (expected) | Description |

| [M+Na]⁺ | ~619.16 | Sodium adduct of the parent molecule |

| [M-OBz]⁺ | ~475.14 | Loss of a benzoyloxy group |

| [M-BzOH]⁺ | ~474.13 | Loss of a benzoic acid molecule |

| [Bz]⁺ | 105.03 | Benzoyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups. The most prominent of these are the carbonyl (C=O) stretching vibrations of the four benzoyl ester groups, which typically appear as a strong, sharp band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages give rise to a series of bands in the fingerprint region (1000-1300 cm⁻¹). The aromatic C-H and C=C stretching vibrations from the benzoyl groups are also readily identifiable.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (anomeric) | Stretching | ~3500 (broad) |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=O (ester) | Stretching | ~1720-1740 |

| C=C (aromatic) | Stretching | ~1450-1600 |

| C-O (ester, ether) | Stretching | ~1000-1300 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For derivatives of this compound, X-ray crystallography can definitively establish the relative and absolute stereochemistry of all chiral centers. It also provides precise bond lengths, bond angles, and torsional angles, which together define the conformation of the pyranose ring. For example, a study on N-(benzyloxycarbonyl)aminoethyl-2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside revealed that the mannopyranoside unit adopts a distorted ⁴C₁ conformation in the solid state. nih.gov The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. nih.gov

| Crystallographic Parameter | Significance |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | Provides the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Torsional Angles | Defines the conformation of the pyranose ring and the orientation of the substituents. |

Applications of 2,3,4,6 Tetra O Benzoyl D Mannopyranose in Complex Glycoconjugate Synthesis

Utilization as a Versatile Glycosyl Acceptor and Donor Building Block

In the intricate architecture of oligosaccharide synthesis, monosaccharide units must act as either glycosyl donors or glycosyl acceptors to form the crucial glycosidic bond. 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose, with its free anomeric hydroxyl group, is fundamentally a glycosyl acceptor. However, its primary utility is realized when it is chemically converted into a glycosyl donor. chemimpex.com This transformation involves the activation of the anomeric carbon, typically by introducing a good leaving group.

A prominent example of its use as a donor precursor is its conversion to 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (B1259523). This activated donor is highly effective in glycosylation reactions. Research has demonstrated the use of this trichloroacetimidate donor to couple with a partially protected mannoside acceptor, forming a disaccharide. nih.gov The benzoyl groups at the C-2 position participate in the reaction, influencing the stereoselectivity to favor the formation of the α-glycosidic linkage, which is characteristic of many biologically important mannose-containing glycans.

The following table details a specific glycosylation reaction where a derivative of this compound acts as the glycosyl donor.

| Reactant (Donor) | Reactant (Acceptor) | Promoter/Catalyst | Solvent | Yield | Product | Reference |

|---|---|---|---|---|---|---|

| 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate | p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane (CH₂Cl₂) | Not explicitly stated for this step, but part of a high-yielding multi-step synthesis | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-D-mannopyranoside | nih.gov |

Construction of Biologically Relevant Oligosaccharide Motifs and Glycans

Mannose is a key component of a wide array of biologically significant glycans, including the high-mannose N-glycans essential for glycoprotein folding and trafficking, and O-mannosylated glycans that are critical for nerve and muscle function. bates.edunih.gov The synthesis of these complex structures allows researchers to investigate their precise functions and roles in disease. bates.edu

This compound, via its activated donor forms, is instrumental in constructing such motifs. A notable achievement is the linear synthesis of a 3,6-branched mannotrioside, a core structure found in N-glycans. nih.gov This synthesis employs the 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate donor in a stepwise fashion.

First, the donor is coupled to the 6-OH position of a mannoside acceptor to form a (1→6) linked disaccharide. nih.gov

Following manipulation of protecting groups on the acceptor moiety, a second molecule of the same mannosyl donor is added to the 3-OH position, yielding the target 3,6-branched trisaccharide. nih.gov This second glycosylation was reported to proceed with a high yield of 86%. nih.gov

This strategic approach highlights how a single, well-designed building block can be used iteratively to assemble complex, branched structures that mimic those found in nature. Access to such synthetic oligosaccharides is crucial for studying the molecular recognition events they govern, such as the binding of mannose-6-phosphate-tagged proteins to their receptors for lysosomal targeting. nih.gov

| Synthetic Target | Key Building Block (Donor) | Key Linkages Formed | Biological Relevance | Reference |

|---|---|---|---|---|

| 3,6-branched α-D-mannosyl trisaccharide | 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate | α(1→6) and α(1→3) | Core motif in N-glycans involved in glycoprotein quality control | nih.gov |

| Mannose-6-phosphate oligosaccharides | Activated mannose donors (general class) | α-mannosyl | Signal for trafficking of proteins to the lysosome | nih.gov |

Precursor for Synthetic Antigens, Ligands, and Probes in Glycobiology Research

The study of carbohydrate-protein interactions, which are central to immunology, cell signaling, and pathogenesis, requires pure, structurally defined glycans. Isolating these molecules from natural sources is often difficult and yields heterogeneous mixtures. Chemical synthesis provides a powerful alternative, and this compound serves as a foundational precursor in this endeavor.

The oligosaccharides assembled from this building block, such as the mannotrioside described previously, are not typically the final functional molecules for biological assays. Instead, they are intermediates that are further elaborated into a range of research tools:

Synthetic Antigens: The synthesized oligosaccharide can be attached to a carrier protein (e.g., Bovine Serum Albumin) to create a synthetic antigen. This conjugate can then be used to immunize animals to generate specific antibodies against the carbohydrate motif, which are invaluable for diagnostics and basic research.

Ligands for Receptor Studies: To study glycan-binding proteins (lectins), the synthetic oligosaccharide can be attached to a linker with a terminal functional group. These molecules can then be used in binding assays, such as surface plasmon resonance or isothermal titration calorimetry, to determine the affinity and specificity of lectin-glycan interactions.

Glycobiology Probes: For visualization and detection, the synthetic oligosaccharide can be conjugated to fluorescent tags, biotin, or other reporter molecules. These probes can be used in techniques like flow cytometry, fluorescence microscopy, and glycan arrays to investigate the distribution and function of glycans and their binding partners in cellular systems.

Therefore, while this compound may be several synthetic steps removed from the final product, it is a critical starting point for the chemical biology pipeline that produces the sophisticated molecular tools needed to unravel the complexities of the glycome.

Emerging Research Directions and Future Perspectives for 2,3,4,6 Tetra O Benzoyl D Mannopyranose Chemistry

Development of Novel Stereoselective Glycosylation Methodologies

The construction of the glycosidic bond with precise control over its stereochemistry remains a central challenge in carbohydrate chemistry. For mannose derivatives, the synthesis of the 1,2-cis (α) and the more challenging 1,2-trans (β) linkages is crucial for accessing biologically relevant oligosaccharides. Research is actively pursuing more efficient and highly stereoselective methods.

Recent advancements have focused on catalyst-controlled stereoselectivity. For instance, the use of a macrocyclic bis-thiourea catalyst has shown high β-selectivity in mannosylations using 2,3-acetonide-protected glycosyl phosphate (B84403) donors. nih.govnih.gov This method is notable for its operational simplicity and mild, neutral reaction conditions, making it compatible with a wide range of functional groups on the acceptor molecule. nih.gov In contrast, traditional Lewis acid promoters like TMSOTf often favor the formation of the α-anomer. nih.gov

Another promising strategy involves the use of specific protecting groups to influence the stereochemical outcome. The Crich β-mannosylation, which utilizes a 4,6-O-benzylidene protecting group on the mannosyl donor, is a well-established method for achieving high β-selectivity. acs.org This approach has been successfully adapted for automated solid-phase synthesis. acs.org Furthermore, the strategic placement of a picoloyl (Pico) group at the C-3 position of a mannosamine (B8667444) donor has been demonstrated to provide excellent stereocontrol, leading to high yields of β-mannosides under high-dilution conditions. rsc.org Conversely, a 3-O-benzoyl group on the same donor can promote the formation of the α-anomer. rsc.org

Gold(I) and silver(I) salts have also emerged as effective catalysts for the direct synthesis of β-mannosides from 4,6-O-benzylidene-protected mannosyl ortho-hexynylbenzoates, affording high yields and good stereoselectivity. researchgate.net Anomeric O-alkylation of partially protected D-mannose with electrophiles derived from other sugars, such as L-fucose, represents another innovative approach to constructing β-mannosidic linkages. umich.edu

The table below summarizes some of the novel stereoselective glycosylation methods involving mannose derivatives.

| Glycosylation Method | Donor Type | Catalyst/Promoter | Key Feature | Predominant Stereoselectivity |

| Bis-thiourea Catalysis | 2,3-Acetonide-protected glycosyl phosphate | Bis-thiourea | Catalyst-controlled, mild conditions | β-selective nih.govnih.gov |

| Hydrogen-bond-mediated Aglycone Delivery (HAD) | 3-O-Picoloyl mannosamine | NIS/TfOH | Remote protecting group participation | β-selective (high dilution) rsc.org |

| Gold/Silver Catalysis | 4,6-O-Benzylidene mannosyl ortho-hexynylbenzoate | Gold(I)/Silver(I) salts | Direct synthesis | β-selective researchgate.net |

| Anomeric O-Alkylation | Partially protected D-mannose | Cesium Carbonate | Reaction with L-sugar-derived triflate | β-selective umich.edu |

| Urea-Catalyzed Glycosylation | Glycosyl chloride | Urea | H-bond activation | α-selective nih.gov |

Integration into Automated and High-Throughput Synthetic Platforms (e.g., Flow Chemistry)

The demand for structurally well-defined oligosaccharides for biological studies has driven the development of automated and high-throughput synthetic methods. nih.gov These approaches aim to increase efficiency, reduce manual labor, and enable the rapid synthesis of complex glycans. nih.govresearchgate.net 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and its derivatives are being integrated into these advanced platforms.

Automated solid-phase synthesis, a technique widely used for peptides and oligonucleotides, has been successfully applied to the synthesis of oligosaccharides containing the challenging β-mannosidic linkage. nih.govnih.gov This often involves attaching the initial sugar to a solid support and sequentially adding glycosyl donors, with excess reagents and byproducts being easily washed away after each step. researchgate.net For instance, the automated solid-phase synthesis of a β-1,4-mannan has been achieved using a fluorous-tag-assisted purification strategy in a solution-phase platform. acs.org This method allows for the efficient synthesis of oligosaccharides with limited amounts of the glycosyl donor. acs.org

Flow chemistry is another powerful tool being explored for carbohydrate synthesis. nih.govacs.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature and time, and enabling reactions that are difficult to control in batch processes. nih.gov For example, the tandem Wittig-Michael reaction of 2,3,4,6-tetra-O-benzyl-D-mannopyranose has been investigated under continuous flow conditions. nih.govacs.org While still an emerging area, flow chemistry holds significant promise for the efficient and scalable synthesis of mannose-containing oligosaccharides.

The development of automated synthesizers, such as the one reported by Seeberger and co-workers, represents a major milestone in the field, making the synthesis of complex carbohydrates more routine and accessible. nih.gov These platforms are crucial for building libraries of oligosaccharides for applications such as the development of carbohydrate-based vaccines and diagnostics. nih.govmit.edu

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry, which focus on reducing waste, using less hazardous chemicals, and employing renewable resources, are increasingly being applied to carbohydrate chemistry. youtube.comyoutube.com The synthesis and derivatization of this compound are areas where such approaches can have a significant impact.

One of the key strategies in green carbohydrate chemistry is the use of enzymatic and chemoenzymatic methods. nih.govd-nb.infobeilstein-archives.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild, aqueous conditions, reducing the need for protecting groups and hazardous solvents. google.com For example, the enzymatic synthesis of D-mannose from sources like starch or glucose is being explored as a more sustainable alternative to chemical methods. google.com Furthermore, chemoenzymatic approaches, which combine chemical synthesis with enzymatic steps, are being used to produce modified sugar nucleotides, such as GDP-6-chloro-6-deoxy-ᴅ-mannose, which are valuable tools for studying biological processes. nih.govd-nb.infobeilstein-archives.org

The development of glycosylation methods that use catalytic amounts of non-toxic promoters is another important aspect of green chemistry. bohrium.com For example, the use of solid acids like montmorillonite (B579905) K-10 as a recyclable catalyst for mannosylation represents an environmentally benign alternative to stoichiometric promoters. bohrium.com

Future research in this area will likely focus on:

Developing more efficient enzymatic pathways for the synthesis of mannose and its derivatives from renewable feedstocks.

Expanding the toolbox of enzymes for specific glycosylation and derivatization reactions.

Designing syntheses that minimize the number of steps and purification procedures, thereby reducing solvent and energy consumption.

Utilizing benign-by-design principles to create mannose-based compounds that are biodegradable and have a reduced environmental impact. youtube.com

Design of Advanced Glycomaterials and Bio-Inspired Structures from its Scaffold

The unique structural features of mannose make it an attractive scaffold for the design of advanced glycomaterials and bio-inspired structures with a wide range of potential applications in biomedicine and materials science. nih.govnih.govresearchgate.net

Mannose-presenting scaffolds are of particular interest due to the role of mannose in biological recognition events. For example, mannose residues on the surface of pathogens are recognized by lectins on immune cells, such as DC-SIGN. nih.gov This has inspired the development of mannose-functionalized materials for applications in drug delivery, vaccine development, and as anti-adhesion agents against bacterial infections. acs.org For instance, mannose-presenting "glyco-colicins" have been designed to convert the bacterial cell surface into a multivalent adsorption site, demonstrating a novel antibacterial strategy. acs.org

The synthesis of mannose-containing oligosaccharides and their immobilization on surfaces to create carbohydrate microarrays is another area of active research. mit.edu These microarrays are powerful tools for studying carbohydrate-protein interactions and for the high-throughput screening of potential drug candidates. mit.edu

Furthermore, the principles of biomimicry are being used to design scaffolds that imitate the structure and function of natural tissues. nih.govyoutube.com The incorporation of mannose derivatives into these scaffolds could provide specific biological cues to influence cell behavior, such as adhesion, proliferation, and differentiation, making them promising for applications in tissue engineering and regenerative medicine. nih.gov The ability to control the architecture of these scaffolds at multiple scales, from the nano to the macro level, is crucial for mimicking the complexity of natural extracellular matrices. nih.govresearchgate.netyoutube.com

Future directions in this area include:

The development of mannose-based hydrogels and polymers with tunable mechanical and biological properties.

The creation of "smart" glycomaterials that can respond to specific biological stimuli.

The use of 3D printing and other advanced fabrication techniques to create complex, bio-inspired scaffolds functionalized with mannose derivatives. youtube.com

Q & A

Basic: What is the standard synthetic route for preparing 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose?

Answer:

The synthesis typically starts with methyl α-D-mannopyranoside. Benzoylation is achieved using benzoyl chloride under controlled conditions (e.g., pyridine as a base and solvent at 0–25°C). Key steps include:

Protection: Sequential benzoylation of hydroxyl groups at C2, C3, C4, and C6 positions.

Deprotection: Removal of the methyl group at the anomeric position using acidic hydrolysis or enzymatic cleavage.

Purification: Column chromatography (silica gel, toluene/ethyl acetate gradients) or recrystallization (e.g., dichloromethane/diethyl ether) .

Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 0°C → RT, 24h | ~70% | |

| Anomeric deprotection | 50% TFA in CH₂Cl₂, 1h | Quant. |

Basic: How does benzoyl protection influence the reactivity of D-mannose derivatives in glycosylation?

Answer:

Benzoyl groups act as permanent protecting groups, stabilizing the sugar ring and directing regioselectivity. They:

Prevent undesired side reactions (e.g., β-elimination) by blocking hydroxyls.

Modulate stereochemistry: Bulky benzoyl groups at C2/C3 favor α-glycosidic bond formation via neighboring-group participation .

Enhance solubility in non-polar solvents (e.g., DCM), facilitating glycosyl donor activation (e.g., with NIS/AgOTf) .

Advanced: How can competing side products (e.g., over-benzoylation) be minimized during synthesis?

Answer:

Over-benzoylation (e.g., at the anomeric center) is mitigated by:

Temperature control: Slow addition of benzoyl chloride at 0°C to avoid exothermic side reactions.

Stoichiometry: Limiting benzoyl chloride to 4 equivalents (1 per hydroxyl).

Real-time monitoring: TLC (petroleum ether/EtOAc 7:3) to detect intermediates .

Selective quenching: Aqueous NaHCO₃ washes to hydrolyze excess benzoyl chloride .

Note: In cases of over-benzoylation (e.g., C1 benzoylation), selective deprotection with hydrazine acetate can recover the desired product .

Advanced: What analytical techniques resolve structural ambiguities in benzoylated mannose derivatives?

Answer:

NMR:

- ¹H NMR: Anomeric proton (δ 5.8–6.2 ppm, J = 1.5–3.0 Hz) confirms α-configuration. Benzoyl aromatic protons appear at δ 7.2–8.2 ppm .

- ¹³C NMR: Carbonyl signals (δ 165–166 ppm) verify benzoylation.

Mass spectrometry (ESI-MS): High-resolution MS (e.g., [M+Na]⁺) confirms molecular weight (e.g., m/z 1065.3681 for a disaccharide intermediate) .

X-ray crystallography: Resolves absolute configuration and solvate formation (e.g., dichloromethane/diethyl ether solvates) .

Advanced: How do reaction conditions (e.g., promoter systems) impact glycosylation efficiency with this donor?

Answer:

Glycosylation efficiency depends on:

Promoter system: NIS/AgOTf outperforms BF₃·Et₂O in activating thioglycosides, achieving >65% yields .

Temperature: Reactions at −30°C minimize side reactions (e.g., orthoester formation) .

Solvent: Anhydrous DCM ensures optimal donor activation, while toluene improves stereoselectivity in branched oligosaccharides .

Table 2: Glycosylation Optimization

| Donor | Promoter | Temp. | Yield | Reference |

|---|---|---|---|---|

| Ethyl 1-thio-α-D-mannoside | NIS/AgOTf | −30°C | 67% | |

| Trichloroacetimidate | BF₃·Et₂O | 0°C | 45% |

Advanced: What strategies address low yields in oligosaccharide assembly using this compound?

Answer:

Low yields often stem from:

Steric hindrance: Use iterative deprotection (e.g., Pd(OH)₂/HCl for benzyl groups) .

Glycosyl acceptor flexibility: Prioritize acceptors with C2/C3 unprotected hydroxyls for efficient coupling .

Side reactions: Add molecular sieves (4Å) to scavenge water and stabilize oxocarbenium intermediates .

Advanced: How can isotopic labeling (e.g., ¹³C) be incorporated for metabolic or structural studies?

Answer:

Labeling at C6: Introduce ¹³C via benzylation of 6-OH using ¹³C-enriched benzyl bromide.

Synthetic route: Use labeled intermediates (e.g., 2,3,4-tri-O-benzyl-α-D-[6-¹³C]mannopyranoside) in glycosylation, confirmed by ESI-MS (m/z 1498.5584 for ¹³C-labeled trisaccharides) .

Advanced: What mechanistic insights explain unexpected β-glycoside formation with this α-configured donor?

Answer:

β-Selectivity anomalies arise from:

Solvent effects: Polar solvents (e.g., acetonitrile) stabilize β-configured oxocarbenium ions.

Temperature: Elevated temps (>0°C) favor thermodynamic β-products.

Protecting groups: C2 benzoyl groups may restrict anomeric flexibility, overriding neighboring-group participation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.